molecular formula C13H17N3O3S B12932349 2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide CAS No. 116460-69-6

2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide

Cat. No.: B12932349
CAS No.: 116460-69-6
M. Wt: 295.36 g/mol
InChI Key: HUMDQVAZNIXXLI-UHFFFAOYSA-N
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Description

2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide is a synthetic benzimidazole derivative characterized by a sulfanyl (-S-) linkage at the 2-position of the benzimidazole core, connected to an acetamide moiety substituted with two 2-hydroxyethyl groups. Benzimidazole derivatives are widely studied for their antimicrobial, antitumor, and enzyme-inhibitory activities, with substituents like sulfanyl and hydroxyethyl groups often modulating target binding and metabolic stability .

Properties

CAS No.

116460-69-6

Molecular Formula

C13H17N3O3S

Molecular Weight

295.36 g/mol

IUPAC Name

2-(1H-benzimidazol-2-ylsulfanyl)-N,N-bis(2-hydroxyethyl)acetamide

InChI

InChI=1S/C13H17N3O3S/c17-7-5-16(6-8-18)12(19)9-20-13-14-10-3-1-2-4-11(10)15-13/h1-4,17-18H,5-9H2,(H,14,15)

InChI Key

HUMDQVAZNIXXLI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)SCC(=O)N(CCO)CCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide typically involves the reaction of benzimidazole derivatives with thioacetic acid and bis(2-hydroxyethyl)amine. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) or ethanol. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-((1H-Benzo[d]imidazol-2-yl)thio)-N,N-bis(2-hydroxyethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation. The exact molecular pathways involved depend on the specific biological context and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is best understood through comparison with analogs. Key differences in substituents, reactivity, and biological activity are highlighted below:

Structural Analogues

Compound Name Structural Features Key Differences Biological/Physicochemical Impact Reference
2-[(1H-Benzimidazol-2-yl)sulfanyl]-N,N-bis(2-hydroxyethyl)acetamide Benzimidazole core, sulfanyl linkage, bis(2-hydroxyethyl)acetamide Reference compound High solubility; potential dual hydrogen-bonding capacity
N,N-bis(2-hydroxyethyl)-2-(2-nitrobenzimidazol-1-yl)acetamide Nitro group on benzimidazole, bis(2-hydroxyethyl)acetamide Nitro group replaces sulfanyl Increased electrophilicity; altered redox properties
2-((1-benzyl-1H-imidazol-2-yl)thio)-N-(2-methoxyphenyl)acetamide Imidazole core, benzyl and methoxyphenyl substituents Imidazole instead of benzimidazole; methoxyphenyl vs. hydroxyethyl Reduced aromatic stacking; altered pharmacokinetics
2-{[4-(benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide Benzenesulfonyl and ethoxyphenyl groups Sulfonyl group replaces hydroxyethyl Enhanced steric bulk; potential protease inhibition
2-((5-Chloroquinolin-8-yl)oxy)-N,N-bis(2-hydroxyethyl)acetamide Quinoline core, chloro and hydroxyethyl groups Quinoline instead of benzimidazole; oxy linkage vs. sulfanyl Different π-π interactions; possible antimalarial activity

Key Research Findings

Solubility and Reactivity : The hydroxyethyl groups in the target compound improve aqueous solubility compared to analogs with hydrophobic substituents (e.g., benzyl or chlorophenyl groups) . This enhances bioavailability in drug delivery applications.

Bioactivity: The sulfanyl linkage facilitates thiol-mediated interactions with enzymes or receptors, a feature absent in nitro- or amino-substituted benzimidazoles . Unlike imidazole analogs (e.g., ), the benzimidazole core enables stronger DNA intercalation, relevant in anticancer studies .

Crystallographic Behavior: Compounds like those in and exhibit intramolecular hydrogen bonding (N–H⋯N/O), which stabilizes their conformations.

Critical Analysis of Divergent Evidence

  • Contradictions in Bioactivity : While associates nitro-substituted benzimidazoles with antitumor activity, the target compound’s sulfanyl group may shift activity toward antimicrobial targets due to thiol reactivity .

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